molecular formula C6H10O5 B12541155 5,5-Dimethoxy-1,3-dioxan-2-one CAS No. 869491-43-0

5,5-Dimethoxy-1,3-dioxan-2-one

Cat. No.: B12541155
CAS No.: 869491-43-0
M. Wt: 162.14 g/mol
InChI Key: JWPRDPBEXGKHLA-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-1,3-dioxan-2-one is an organic compound with the molecular formula C6H10O5. It is a cyclic carbonate derivative and is known for its unique chemical properties and potential applications in various fields. This compound is characterized by its six-membered ring structure containing two methoxy groups and a dioxanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-1,3-dioxan-2-one typically involves the reaction of dihydroxyacetone dimer with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and efficient purification techniques is crucial to obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-1,3-dioxan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethoxy-1,3-dioxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-1,3-dioxan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxan-2-one: This compound has a similar structure but with methyl groups instead of methoxy groups.

    1,3-Dioxan-2-one: A simpler analog without the methoxy or methyl substitutions.

    Neopentylene carbonate: Another cyclic carbonate with different substituents.

Uniqueness

5,5-Dimethoxy-1,3-dioxan-2-one is unique due to its methoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functional group interactions are required.

Properties

CAS No.

869491-43-0

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

5,5-dimethoxy-1,3-dioxan-2-one

InChI

InChI=1S/C6H10O5/c1-8-6(9-2)3-10-5(7)11-4-6/h3-4H2,1-2H3

InChI Key

JWPRDPBEXGKHLA-UHFFFAOYSA-N

Canonical SMILES

COC1(COC(=O)OC1)OC

Origin of Product

United States

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